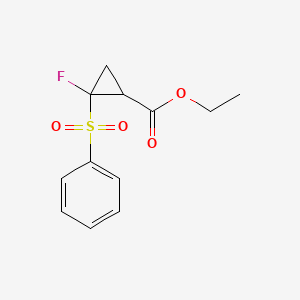
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H13FO4S It is characterized by the presence of a cyclopropane ring substituted with a fluoro group, a phenylsulfonyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluoro and phenylsulfonyl groups. One common method involves the reaction of ethyl diazoacetate with a fluoro-substituted phenylsulfonyl chloride in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluoro or phenylsulfonyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce cyclopropane derivatives with modified functional groups. Substitution reactions can lead to a variety of substituted cyclopropane compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways. The fluoro and phenylsulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-Chloro-2-(phenylsulfonyl)cyclopropanecarboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 2-Bromo-2-(phenylsulfonyl)cyclopropanecarboxylate: Contains a bromo group instead of a fluoro group.
Ethyl 2-Iodo-2-(phenylsulfonyl)cyclopropanecarboxylate: Contains an iodo group instead of a fluoro group.
The uniqueness of this compound lies in the presence of the fluoro group, which imparts distinct chemical properties and reactivity compared to its chloro, bromo, and iodo analogs.
Eigenschaften
Molekularformel |
C12H13FO4S |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
ethyl 2-(benzenesulfonyl)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO4S/c1-2-17-11(14)10-8-12(10,13)18(15,16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
LDHJYHRMLIOQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1(F)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)
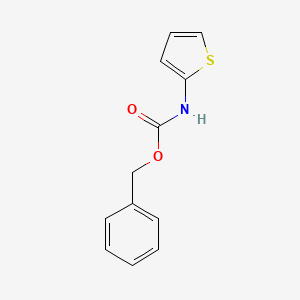

![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)
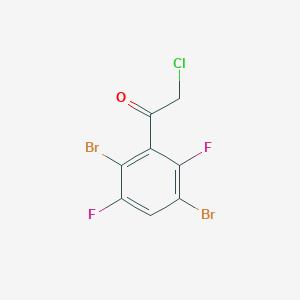
![(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester](/img/structure/B15331771.png)


![3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid](/img/structure/B15331786.png)
![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)
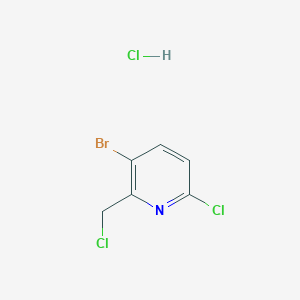
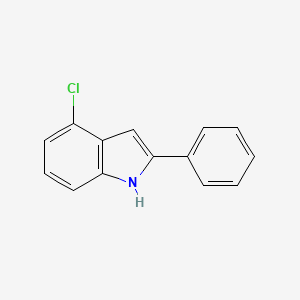
![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)

